Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate
Overview
Description
Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate is a chemical compound . It is also known as Propanedioic acid, 2-[1,3-bis(1,1-diMethylethyl)-2,5-dioxo-4-iMidazolidinyl]-, 1,3-diethyl ester .
Molecular Structure Analysis
The molecular formula of Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate is C18H30N2O6 . The average mass is 370.44 Da . The structure of this compound can be viewed using specific software that can interpret 2D Mol files or computed 3D SD files .Physical And Chemical Properties Analysis
The molecular weight of Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate is 370.44 Da . More detailed physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis of Actinophyllic Acid
Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate: has been utilized in the total synthesis of (+/-)-actinophyllic acid , a compound with significant biological activity . The synthesis pathway involves the formation of complex ring structures that are characteristic of the natural product.
Precursor for Metal-Organic CVD
This compound serves as a precursor for metal-organic chemical vapor deposition (MOCVD) of thin films of HfO2 and ZrO2 . These films are crucial in semiconductor technology, providing high-k dielectric materials for advanced electronic devices.
Research in Heterocyclic Chemistry
The imidazolidinone ring present in the compound is a valuable moiety in heterocyclic chemistry. It can be used to synthesize novel heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals .
properties
IUPAC Name |
diethyl 2-(1,3-ditert-butyl-2,5-dioxoimidazolidin-4-yl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O6/c1-9-25-14(22)11(15(23)26-10-2)12-13(21)20(18(6,7)8)16(24)19(12)17(3,4)5/h11-12H,9-10H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSQECFKDOBWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1C(=O)N(C(=O)N1C(C)(C)C)C(C)(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735329 | |
Record name | Diethyl (1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
639517-75-2 | |
Record name | Diethyl (1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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